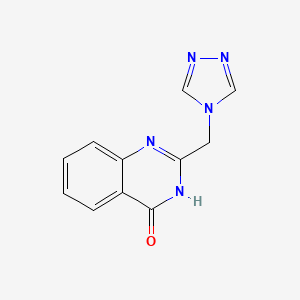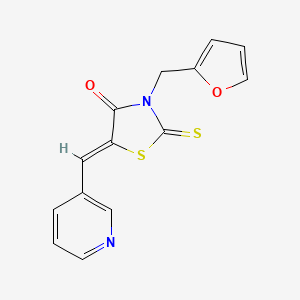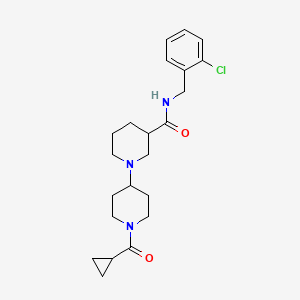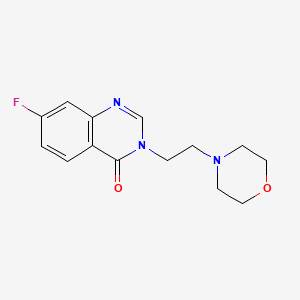
2-(4H-1,2,4-triazol-4-ylmethyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4H-1,2,4-triazol-4-ylmethyl)quinazolin-4(3H)-one, commonly known as TQ, is a heterocyclic organic compound that has been extensively studied for its various biological activities. It is a promising compound for developing new drugs due to its unique chemical structure and biological properties.
作用機序
The mechanism of action of TQ is not fully understood, but it is believed to act through various signaling pathways, including the nuclear factor-kappaB (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphoinositide 3-kinase (PI3K)/Akt pathway. TQ has been shown to inhibit the activation of NF-κB, which is a key transcription factor involved in inflammation and cancer. TQ also inhibits the activity of MAPKs, which are involved in cell proliferation and survival. Additionally, TQ has been shown to activate the PI3K/Akt pathway, which is involved in cell survival and apoptosis.
Biochemical and Physiological Effects:
TQ has been shown to have various biochemical and physiological effects, including reducing inflammation, oxidative stress, and apoptosis. TQ has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). TQ also has antioxidant properties and can scavenge free radicals, which can cause oxidative damage to cells. Additionally, TQ has been shown to inhibit apoptosis, which is a programmed cell death process that occurs in various diseases, including cancer.
実験室実験の利点と制限
TQ has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. TQ can be easily synthesized in large quantities, making it an ideal compound for drug development. However, TQ also has some limitations for lab experiments, including its poor stability in acidic and basic conditions and its low bioavailability, which can limit its therapeutic potential.
将来の方向性
There are several future directions for TQ research, including developing new synthetic methods to improve its stability and bioavailability, evaluating its therapeutic potential in various diseases, and investigating its mechanism of action in more detail. Additionally, TQ can be used as a lead compound for developing new drugs with improved efficacy and safety profiles. TQ research has the potential to lead to the development of new drugs for the treatment of various diseases, including cancer, viral infections, and inflammatory disorders.
Conclusion:
TQ is a promising compound for developing new drugs due to its unique chemical structure and biological properties. TQ has been extensively studied for its various biological activities, including anti-inflammatory, antioxidant, anticancer, antiviral, and antimicrobial properties. TQ has several advantages for lab experiments, including its low toxicity and high solubility, but also has some limitations, including its poor stability and low bioavailability. Future research on TQ has the potential to lead to the development of new drugs for the treatment of various diseases.
合成法
TQ can be synthesized by various methods, including the reaction of 2-aminobenzamide with 4-chloromethyl-1,2,4-triazole in the presence of potassium carbonate, or by the reaction of 2-aminobenzamide with 4-azidomethyl-1,2,4-triazole in the presence of copper(I) iodide. The synthesis of TQ is relatively simple and can be achieved in good yields.
科学的研究の応用
TQ has been extensively studied for its various biological activities, including anti-inflammatory, antioxidant, anticancer, antiviral, and antimicrobial properties. TQ has been shown to inhibit the growth of various cancer cells, including breast, lung, prostate, and colon cancer cells. It has also been shown to have antiviral activity against hepatitis C virus and herpes simplex virus. TQ has been used in various animal models to evaluate its therapeutic potential in diseases such as diabetes, obesity, and neurodegenerative disorders.
特性
IUPAC Name |
2-(1,2,4-triazol-4-ylmethyl)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O/c17-11-8-3-1-2-4-9(8)14-10(15-11)5-16-6-12-13-7-16/h1-4,6-7H,5H2,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDKQGRKUYWIFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CN3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4H-1,2,4-triazol-4-ylmethyl)quinazolin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-methoxyphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6086122.png)
![N-(1-benzothien-5-ylmethyl)-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6086130.png)

![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B6086149.png)
![ethyl 1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6086151.png)

![1-(5-fluoro-1H-indol-2-yl)-N-methyl-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}methanamine](/img/structure/B6086157.png)
![N-methyl-3-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}benzamide](/img/structure/B6086170.png)

![methyl 5-[7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-5-oxopentanoate](/img/structure/B6086179.png)
![N-cyclohexyl-4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzenesulfonamide](/img/structure/B6086199.png)
![2-benzyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B6086201.png)
